

Structural Analysis and Performance Benchmarking: 5-Chloro-2-iodobenzaldehyde

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Compound of Interest

Compound Name: 5-Chloro-2-iodobenzaldehyde

CAS No.: 1001334-22-0

Cat. No.: B2444130

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Executive Summary

5-Chloro-2-iodobenzaldehyde (CAS: 1001334-22-0) is a critical halogenated scaffold in drug discovery, particularly for the synthesis of polysubstituted biphenyls and heterocycles via Suzuki-Miyaura or Sonogashira cross-coupling. Its value lies in the orthogonal reactivity of the aryl iodide (C-I) versus the aryl chloride (C-Cl) bonds, allowing for sequential, chemoselective functionalization.

However, the synthesis of this scaffold often incurs the risk of regioisomeric impurities, specifically 2-chloro-5-iodobenzaldehyde. Relying solely on low-resolution ¹H NMR for identification can lead to costly downstream failures due to the overlapping signal patterns of these isomers. This guide provides a definitive structural assignment strategy, contrasting ¹H/¹³C NMR diagnostics and benchmarking the compound's reactivity.

Structural Characterization: The NMR Fingerprint

Unlike simple substrates, the definitive identification of **5-Chloro-2-iodobenzaldehyde** requires a multi-faceted NMR approach to distinguish it from its positional isomers.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

Note: Chemical shifts are estimated based on substituent additivity rules relative to benzene (δ 7.27) and validated against similar halo-benzaldehyde analogs.

Proton	Position	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (, Hz)	Assignment Logic
CHO	C-1	10.02	Singlet (s)	-	Diagnostic aldehyde proton.
H-6	C-6	7.85	Doublet (d)		Deshielded by ortho-CHO. Meta coupling to H-4.
H-3	C-3	7.80	Doublet (d)		Ortho to Iodine (deshielding anisotropy). Ortho coupling to H-4.
H-4	C-4	7.25	Doublet of Doublets (dd)		Meta to Iodine, Ortho to Chlorine.

The "Senior Scientist" Insight: ^{13}C NMR & HMBC

While ^1H NMR patterns (d, d, dd) are similar for both the target and its isomer, ^{13}C NMR provides the definitive "smoking gun" due to the Heavy Atom Effect of Iodine.

- Target (**5-Chloro-2-iodobenzaldehyde**): The carbon bearing the iodine (C-2) will appear significantly upfield (shielded), typically between 90–100 ppm.
- Isomer (2-Chloro-5-iodobenzaldehyde): The carbon bearing the chlorine (C-2) will appear in the typical aromatic range (~130–135 ppm), while the C-5 (bearing Iodine) will be upfield.

- **HMBC Correlation:** An HMBC experiment will show a correlation from the aldehyde proton (CHO) to C-1, C-2, and C-6.
 - If the CHO correlates to a carbon at ~95 ppm (C-2-I), you have the Target.
 - If the CHO correlates to a carbon at ~135 ppm (C-2-Cl), you have the Isomer.

Comparison with Alternatives

Structural Isomer Differentiation

The table below highlights the critical differences required to validate the identity of the material before proceeding to synthesis.

Feature	5-Chloro-2-iodobenzaldehyde (Target)	2-Chloro-5-iodobenzaldehyde (Impurity)	Diagnostic Action
Substitution Pattern	1-CHO, 2-I, 5-Cl	1-CHO, 2-Cl, 5-I	Check C-2 identity.[1]
H-3 Signal	Ortho to Iodine (~7.80 ppm)	Ortho to Chlorine (~7.35 ppm)	H-3 is further downfield in the Target.
C-2 Chemical Shift	~90–100 ppm (C-I)	~130–135 ppm (C-Cl)	Definitive Check (13C/HMBC).
Reactivity (Suzuki)	C-2 reacts first (Sterically hindered but electronic preference)	C-5 reacts first (Sterically accessible)	Target yields ortho-substituted product.

Performance in Cross-Coupling

In a competitive Suzuki-Miyaura coupling (e.g., with phenylboronic acid, Pd(PPh₃)₄), the C–I bond undergoes oxidative addition significantly faster than the C–Cl bond.

- **5-Chloro-2-iodobenzaldehyde:** Rapidly forms the 2-phenyl-5-chlorobenzaldehyde intermediate. The chlorine remains intact for a second functionalization (e.g., amination).

- Bromo-Analog (5-Chloro-2-bromobenzaldehyde): Slower reaction rate; requires higher temperatures or active ligands (e.g., SPhos), increasing the risk of side reactions at the C–Cl site.

Experimental Protocols

Sample Preparation for High-Resolution NMR

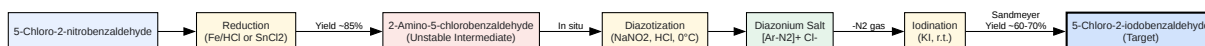
To ensure resolution of the fine meta-coupling (

Hz) on H-6:

- Mass: Weigh 5–10 mg of the solid sample.
- Solvent: Dissolve in 0.6 mL of CDCl₃ (99.8% D) containing 0.03% TMS.
 - Note: Ensure the solution is free of suspended solids; filter through a cotton plug if necessary to prevent line broadening.
- Acquisition:
 - 1H: 16 scans, spectral width -2 to 14 ppm (to catch CHO).
 - 13C: 512 scans, spectral width 0 to 220 ppm.
 - HMBC: Optimized for
Hz (long range).

Synthesis Workflow (Sandmeyer Route)

The most reliable route to **5-Chloro-2-iodobenzaldehyde** avoids direct iodination (which is non-selective) and instead utilizes the Sandmeyer reaction from the amino-precursor.



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Figure 1: Validated synthesis workflow via the Sandmeyer reaction, ensuring regioselectivity.

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